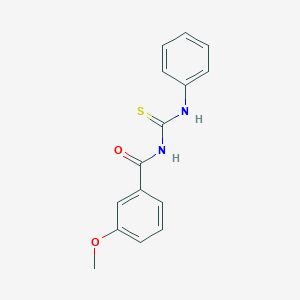![molecular formula C13H8N4O2S B5831754 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone, also known as PTBQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the quinone family, which are known for their diverse biological activities. PTBQ has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further investigation.
作用機序
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS). 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to induce the generation of ROS in cancer cells, which leads to oxidative stress and ultimately cell death. The exact mechanism by which 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone induces ROS production is still under investigation.
Biochemical and Physiological Effects:
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has a variety of biochemical and physiological effects that make it a promising compound for further investigation. It has been shown to have antioxidant activity, which may be related to its ability to induce ROS production. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has also been shown to have anti-inflammatory activity, which could be useful in the treatment of a variety of diseases. Additionally, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to have antimicrobial activity, which could be useful in the development of new antibiotics.
実験室実験の利点と制限
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has high purity. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to the use of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone in laboratory experiments. It is a synthetic compound, which may limit its applicability in certain biological systems. Additionally, its mechanism of action is not fully understood, which could limit its usefulness in some experiments.
将来の方向性
There are several potential future directions for the study of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone. One area of interest is the development of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone as a potential cancer treatment. Further research is needed to fully understand the mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone and to determine its efficacy in vivo. Additionally, there is potential for the development of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone as a new antibiotic. Further research is needed to fully understand its antimicrobial properties and to determine its potential for use in the treatment of bacterial infections. Finally, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone could be further investigated as a potential treatment for inflammatory diseases, such as arthritis. Overall, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has the potential to be a valuable compound for a variety of scientific research applications.
合成法
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone can be synthesized in a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-hydroxy-1,4-benzoquinone with phenylhydrazine to form 2-phenylhydrazinyl-1,4-benzoquinone. This intermediate is then reacted with thiosemicarbazide to form 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone. The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been optimized to provide high yields and purity.
科学的研究の応用
2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been used in a variety of scientific research applications due to its unique properties. One of the most promising applications of 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone is in the field of cancer research. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has been shown to have potent antitumor activity in vitro and in vivo. It has been demonstrated to induce apoptosis in cancer cells by activating the mitochondrial pathway. 2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest.
特性
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O2S/c18-10-6-7-11(19)12(8-10)20-13-14-15-16-17(13)9-4-2-1-3-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMASCWKLBPFQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=CC(=O)C=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)
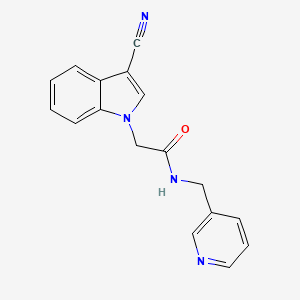
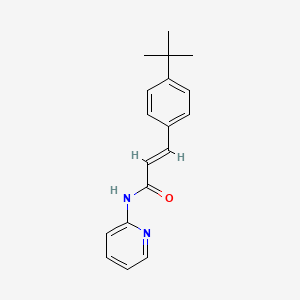



![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)
![ethyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5831718.png)
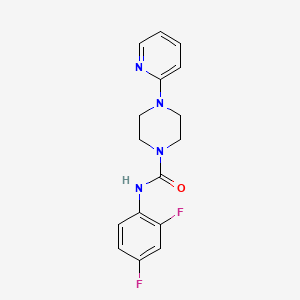
![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
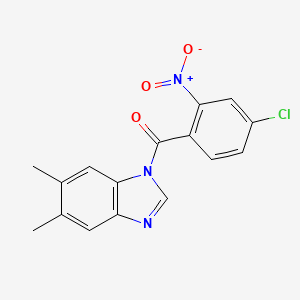
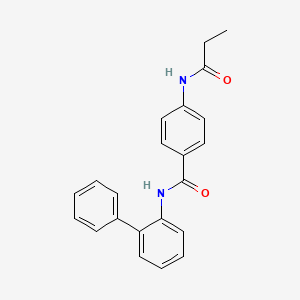
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
